5-Ethyl-3H-indazol-3-one is a heterocyclic compound belonging to the indazole family, characterized by a fused five-membered ring structure containing nitrogen. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
This compound is classified as an indazole derivative, which is a type of nitrogen-containing heterocycle. Indazoles are known for their diverse biological properties, making them significant in pharmaceutical research.
The synthesis of 5-Ethyl-3H-indazol-3-one typically involves cyclization reactions. One common method includes the reaction of ethyl hydrazine with ortho-substituted benzaldehydes under acidic or basic conditions, leading to the formation of the indazole ring. Additionally, other synthetic routes may involve the use of various coupling reactions and protective group strategies to achieve desired derivatives .
The molecular structure of 5-Ethyl-3H-indazol-3-one features a five-membered indazole ring with an ethyl group at the 5-position and a ketone functional group at the 3-position.
5-Ethyl-3H-indazol-3-one can undergo various chemical transformations:
The mechanism of action for 5-Ethyl-3H-indazol-3-one involves its interaction with specific molecular targets within biological systems. It has been shown to inhibit certain enzymes or receptors, modulating various biological pathways. The precise mechanism may vary based on its application in research or therapeutic contexts .
5-Ethyl-3H-indazol-3-one has several scientific uses:
This compound exemplifies the versatility of indazole derivatives in both synthetic chemistry and biological applications, highlighting its importance in ongoing research efforts across multiple disciplines.
Anticancer Mechanisms and Kinase Inhibition5-Ethyl-substituted indazolones demonstrate potent antiproliferative activity through dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) kinases. These receptors drive tumor angiogenesis and proliferation, making their simultaneous blockade a strategic approach in oncology. In breast cancer (MCF-7) cell lines, derivatives like compound 7k (5-ethylsulfonyl-indazole-3-carbohydrazide) exhibit GI50 values of 25 nM, surpassing the reference drug erlotinib (GI50 = 33 nM) [1]. The molecular basis for this efficacy involves:
Table 1: Antiproliferative Activity of 5-Ethylsulfonyl Indazolones
Compound | GI50 (nM) in MCF-7 | EGFR Inhibition (%) | VEGFR-2 Inhibition (%) |
---|---|---|---|
7j | 27 | 92.1 | 88.7 |
7k | 25 | 95.3 | 91.2 |
7o | 30 | 90.8 | 86.5 |
Erlotinib | 33 | 94.0 | N/A |
Beyond Oncology: Antimicrobial and Anti-Inflammatory ApplicationsIndazol-3-one derivatives also show promise in antimicrobial and immunomodulatory contexts. Hybrids bearing triazole or benzothiazole moieties exhibit broad-spectrum activity against bacterial strains, with minimum inhibitory concentrations (MIC) lower than ciprofloxacin [2] [6]. Additionally, derivatives like bindarit (indazole-based chemokine inhibitor) suppress CCL2 transcription, alleviating inflammation in lupus nephritis and arthritis models [4].
Impact of the 5-Ethyl Group on Molecular PropertiesThe C5 position of the indazolone scaffold is a critical modification site that influences:
Computational studies (e.g., molecular docking) reveal that 5-ethyl derivatives maintain hydrogen bonds with EGFR’s Met793 and hydrophobic contacts with Leu718/Gly796, while the ethyl group engages additional van der Waals interactions in a subpocket lined by hydrophobic residues [1] [6].
Synthetic MethodologiesKey routes to 5-ethyl-3H-indazol-3-ones include:
Table 2: Synthetic Routes to 5-Substituted Indazolones
Method | Key Reagents/Conditions | Yield Range (%) | Advantages |
---|---|---|---|
Oxidative N–N Coupling | Na2WO4/H2O2, 80°C | 85–92 | Metal-free, green conditions |
Pd-Catalyzed Cyclization | Cu(OAc)2, O2, DMF, 120°C | 75–88 | Broad substrate scope |
Reductive Cyclization | Hexamethylphosphetane, hydrosilane | 80–90 | One-pot imine condensation |
Structure-Activity Relationship (SAR) Insights
Molecular dynamics simulations confirm that 5-ethyl-3H-indazol-3-one derivatives maintain stable binding poses (>20 ns) in EGFR’s active site, with RMSD fluctuations <2.0 Å [1] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2